molecular formula C17H16F3N5 B12248293 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine

Cat. No.: B12248293
M. Wt: 347.34 g/mol
InChI Key: VGFOXTGLGFUOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a pyrimidine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a substituted benzaldehyde and reacting it with guanidine.

    Coupling Reaction: The final step involves coupling the pyrazole and pyrimidine rings under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is also explored for its use in creating advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid
  • Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H16F3N5

Molecular Weight

347.34 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C17H16F3N5/c1-11-6-12(2)25(24-11)16-8-15(22-10-23-16)21-9-13-4-3-5-14(7-13)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,21,22,23)

InChI Key

VGFOXTGLGFUOQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.